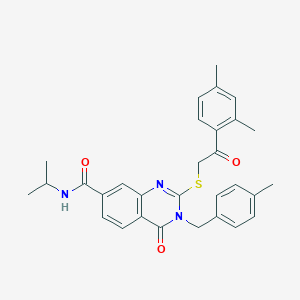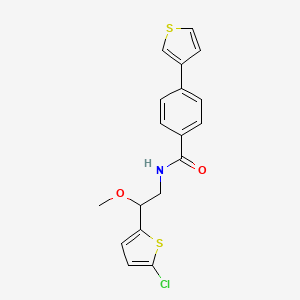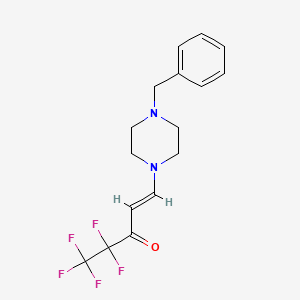
2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-N-isopropyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as building blocks in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, along with various substituents including a thioether, a carboxamide, and several methyl groups .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. For example, the carboxamide group might be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of polar groups like the carboxamide would likely make this compound more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, research has demonstrated the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains, showing significant cytotoxicity and potential curative activity against in vivo subcutaneous colon 38 tumors in mice (Bu et al., 2001).
Alkylation Studies
Studies on quinazoline chemistry include the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, highlighting the chemical versatility and potential for generating compounds with varying biological activities (Gromachevskaya et al., 2017).
Antimicrobial Applications
Quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. This research underscores the importance of quinazoline derivatives in developing new antimicrobial agents (Desai et al., 2011).
Antitubercular Activity
The synthesis of novel quinoline derivatives and their evaluation for antitubercular activity against Mycobacterium tuberculosis highlight the potential of quinazoline derivatives in treating tuberculosis, with some analogs showing promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3S/c1-18(2)31-28(35)23-11-13-25-26(15-23)32-30(33(29(25)36)16-22-9-6-19(3)7-10-22)37-17-27(34)24-12-8-20(4)14-21(24)5/h6-15,18H,16-17H2,1-5H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEJBLGGVXKGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N=C2SCC(=O)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)

![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2957313.png)
![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)



![3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957323.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957324.png)
amine hydrobromide](/img/structure/B2957325.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957330.png)
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957332.png)
![(E)-4-(Dimethylamino)-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-enamide](/img/structure/B2957333.png)